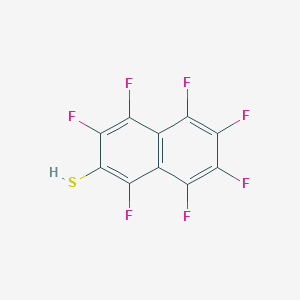![molecular formula C12H11BrN6O B14287242 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline CAS No. 138769-24-1](/img/structure/B14287242.png)
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline is a synthetic compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of tetrazoloquinazolines, which are characterized by their unique structural framework that combines tetrazole and quinazoline moieties.
Preparation Methods
The synthesis of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline skeleton.
Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Morpholine substitution: The final step involves the substitution of a morpholine group at the desired position using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline involves several molecular targets and pathways:
Inhibition of cell proliferation: The compound interferes with the cell cycle, leading to the inhibition of cell division and proliferation.
Induction of cytotoxicity: It induces cytotoxic effects by damaging the integrity of the cytoplasmic membrane and causing DNA breaks.
Protein synthesis disruption: The compound affects protein synthesis, preventing cells from entering mitosis and leading to cell death.
Comparison with Similar Compounds
9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline can be compared with other tetrazoloquinazoline derivatives:
9-Chloro-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
5-(Morpholin-4-yl)tetrazolo[1,5-c]quinazoline: Lacks the halogen substitution, leading to variations in chemical properties and applications.
9-Bromo-5-(piperidin-4-yl)tetrazolo[1,5-c]quinazoline: Substitution of morpholine with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138769-24-1 |
|---|---|
Molecular Formula |
C12H11BrN6O |
Molecular Weight |
335.16 g/mol |
IUPAC Name |
4-(9-bromotetrazolo[1,5-c]quinazolin-5-yl)morpholine |
InChI |
InChI=1S/C12H11BrN6O/c13-8-1-2-10-9(7-8)11-15-16-17-19(11)12(14-10)18-3-5-20-6-4-18/h1-2,7H,3-6H2 |
InChI Key |
NRPFFHSZVHJJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Br)C4=NN=NN42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


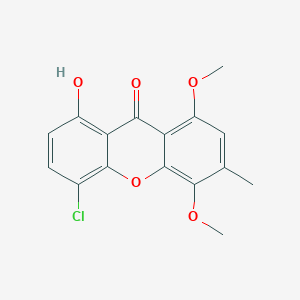
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
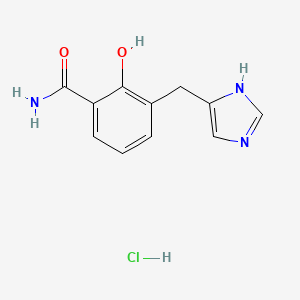
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
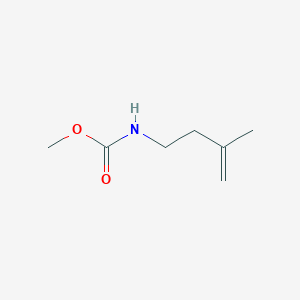
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
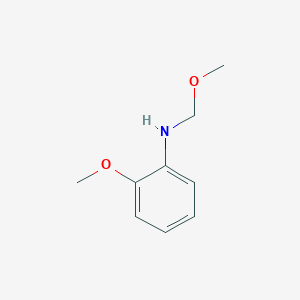
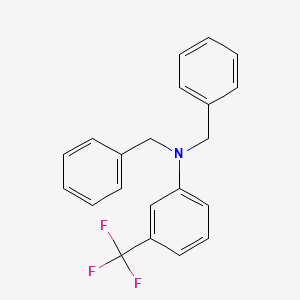
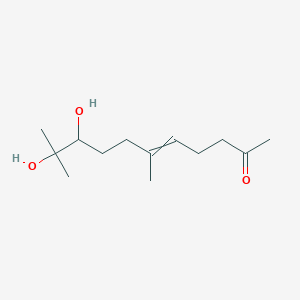
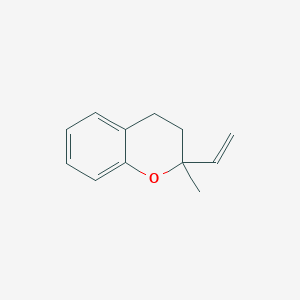
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

